molecular formula C22H28N2O11 B560014 Oxytetracycline dihydrate CAS No. 6153-64-6

Oxytetracycline dihydrate

Katalognummer B560014
CAS-Nummer: 6153-64-6
Molekulargewicht: 496.469
InChI-Schlüssel: IMLJLCJZQLGHJS-JEKSYDDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxytetracycline is an important member of the bacterial aromatic polyketide family, which is a structurally diverse class of natural products . It’s a prescription antibiotic that interferes with bacteria’s ability to produce essential proteins . Oxytetracycline is a tetracycline antibiotic used to treat a wide variety of susceptible bacterial infections .


Molecular Structure Analysis

Oxytetracycline dihydrate has a molecular formula of C22H28N2O11 . Its average mass is 496.465 Da and its monoisotopic mass is 496.169312 Da .


Physical And Chemical Properties Analysis

Oxytetracycline dihydrate is soluble in MeOH, EtOH, Me2CO and H2O (0.25mg/mL at 25o) but insoluble in Et2O and pet ether . It is amphoteric, and an aqueous solution has pH 2.0-5.0 .

Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance Studies

Oxytetracycline dihydrate is utilized in laboratory experiments to evaluate the acquisition of oxytetracycline-resistance genes. These genes are associated with the development of antibiotic resistance, making this compound valuable for studying and understanding resistance mechanisms .

Cell Growth Studies

This compound can reduce cytochrome c activity, which is crucial in the electron transport chain. By inhibiting this activity, oxytetracycline dihydrate can cause cell growth arrest, providing a useful tool for research into cell proliferation and cancer studies .

Anti-inflammatory Research

It has been shown to reduce murine bronchial inflammation, suggesting its potential application in studying inflammatory diseases and developing treatments for conditions such as asthma .

Protein Synthesis Inhibition

Tetracyclines, including oxytetracycline, act by binding to the 30S subunit of ribosomes, preventing protein synthesis. This action is exploited in probing the differentiation clock and protein synthesis in parasites like Theileria annulata, which can be crucial for developing antiparasitic drugs .

Medicinal Chemistry

Oxytetracycline dihydrate is used in the formulation of medicinal preparations. Its quantification and analysis are essential for ensuring the quality and efficacy of liquid dosage forms containing this antibiotic .

Environmental Science

In environmental pollution research, oxytetracycline dihydrate’s photodegradation is studied using UV-assisted persulfate and percarbonate oxidation processes. This research is vital for understanding how antibiotics degrade in the environment and their impact on ecosystems .

Safety And Hazards

Oxytetracycline may cause serious eye irritation and is suspected of damaging the unborn child . It may affect certain lab tests and should not be used longer than advised . It may cause a change in tooth color to yellow-gray-brown in children .

Eigenschaften

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);2*1H2/t12-,13-,14+,17+,21-,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLJLCJZQLGHJS-JEKSYDDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-57-2 (Parent)
Record name Oxytetracycline [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxytetracycline dihydrate

CAS RN

6153-64-6
Record name Oxytetracycline [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrate (1:2), (4S,4aR,5S,5aR,6S,12aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20I9EN955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of oxytetracycline dihydrate?

A1: Oxytetracycline dihydrate, a broad-spectrum antibiotic, exerts its action by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the acceptor site on the messenger RNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, thereby inhibiting bacterial protein synthesis. [, , ]

Q2: What types of bacteria are typically susceptible to oxytetracycline dihydrate?

A2: Oxytetracycline dihydrate exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those responsible for causing diseases in humans and animals. [, , , ] Specific examples include Aeromonas hydrophila, Aeromonas sobria, Aeromonas caviae, and Acinetobacter sp., known pathogens causing black disease in fairy shrimp. []

Q3: What is the molecular formula and weight of oxytetracycline dihydrate?

A3: The molecular formula of oxytetracycline dihydrate is C22H24N2O9·2H2O. Its molecular weight is 496.46 g/mol. [, ]

Q4: What spectroscopic techniques have been used to characterize oxytetracycline dihydrate?

A4: X-ray powder diffraction (XRD) is a key technique for identifying and characterizing oxytetracycline dihydrate. [] The unique diffraction pattern generated by the compound serves as a fingerprint, allowing for its identification and differentiation from other compounds. []

Q5: How does the stability of oxytetracycline dihydrate vary with formulation?

A5: The stability of oxytetracycline dihydrate is influenced by factors like pH, temperature, and the presence of excipients. [, , , ] Research suggests that completely removing water of hydration negatively affects stability. [] Studies have explored the use of differential thermal analysis (DTA) to screen for incompatible excipients during tablet formulation. []

Q6: Can you elaborate on the role of excipients in oxytetracycline dihydrate formulations?

A6: Excipients play a critical role in influencing the release characteristics of oxytetracycline dihydrate from various formulations. [, ] The choice and concentration of diluents like lactose, Primojel, and Dry-Flow starch, along with additives such as magnesium stearate and sodium lauryl sulphate, have been shown to affect drug release profiles. []

Q7: Are there any specific challenges associated with the formulation of oxytetracycline dihydrate?

A7: One challenge lies in achieving consistent and desirable dissolution rates for oxytetracycline dihydrate tablets. [, , , ] Factors like wet mixing time during granulation, drug particle size, and variations in binder concentration and volume have all been shown to impact granule and tablet properties, ultimately influencing dissolution. []

Q8: What is the primary route of elimination for oxytetracycline in dairy cows?

A8: Research indicates that oxytetracycline is primarily eliminated through renal excretion in dairy cows. [] Studies involving intravenous and intramuscular administration of oxytetracycline formulations showed that a significant portion of the administered dose is recovered in the urine within 72 hours. []

Q9: Have there been studies comparing the bioavailability of different oxytetracycline formulations in dairy cows?

A9: Yes, comparative bioavailability studies have been conducted on various commercial oxytetracycline preparations, including oxytetracycline hydrochloride and oxytetracycline dihydrate formulations. [] Results showed variations in pharmacokinetic parameters like plasma concentration profiles, area under the curve (AUC), volume of distribution (Vd), and clearance rates. []

Q10: What types of in vivo studies have been conducted to assess the efficacy of oxytetracycline dihydrate?

A10: In vivo studies, often involving animal models, are crucial for evaluating the effectiveness of oxytetracycline dihydrate against specific infections. [, , , ] For instance, its efficacy in controlling mortality in fish species like rainbow trout due to columnaris disease, caused by Flavobacterium columnare, has been a subject of research. []

Q11: Are there concerns regarding the development of resistance to oxytetracycline dihydrate?

A11: Yes, the development of antibiotic resistance is a significant concern with the use of oxytetracycline dihydrate, as it is with other antibiotics. [] Continuous exposure to antibiotics can exert selective pressure on bacterial populations, potentially leading to the emergence and spread of resistant strains. []

Q12: Have there been any attempts to develop sustained-release formulations of oxytetracycline dihydrate?

A12: Research has explored the potential of using collagen as a drug carrier for sustained release of oxytetracycline dihydrate. [] By creating collagen-drug complexes, researchers aimed to achieve prolonged drug release, as demonstrated by in vitro and in vivo studies in rabbits. []

Q13: What analytical techniques are commonly used to quantify oxytetracycline dihydrate?

A13: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for quantifying oxytetracycline dihydrate in various matrices. [] This method offers high sensitivity and selectivity, enabling accurate measurement of the drug in complex samples. []

Q14: What are the potential environmental impacts of oxytetracycline dihydrate use?

A14: The release of oxytetracycline dihydrate into the environment, particularly aquatic ecosystems, is a concern due to its potential ecotoxicological effects. [] Research has focused on investigating the photocatalytic degradation of oxytetracycline dihydrate from aqueous solutions using nanomaterials like ZnO and ZnO.xBaTiO3, aiming to develop effective methods for removing this antibiotic from wastewater. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.